Ainsliatrimer B

Description

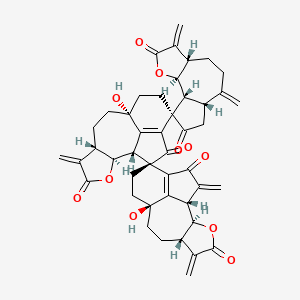

Ainsliatrimer B is a guaianolide-type sesquiterpenoid trimer first isolated from the aerial parts of Ainsliaea fulvioides in 2008 . It belongs to a rare class of oligomeric sesquiterpene lactones (SSLs) with potent anticancer activity. Structurally, it consists of three guaianolide monomers linked via intermolecular Diels-Alder (DA) cycloaddition, forming a complex tricyclic scaffold . This trimerization enhances its biological activity compared to monomeric counterparts, as evidenced by its strong cytotoxicity against multiple cancer cell lines, particularly melanoma and bladder cancer . Mechanistically, this compound shares biosynthetic and functional similarities with its structural analog, Ainsliatrimer A, but distinct differences in cellular targets and therapeutic implications have been identified through advanced chemoproteomic studies .

Properties

Molecular Formula |

C45H44O11 |

|---|---|

Molecular Weight |

760.8 g/mol |

InChI |

InChI=1S/C45H44O11/c1-17-6-7-22-18(2)40(50)55-36(22)28-25(17)16-26(46)44(28)14-12-43(53)11-9-24-20(4)41(51)56-37(24)32-30(43)33(44)38(48)45(32)15-13-42(52)10-8-23-19(3)39(49)54-35(23)27-21(5)34(47)31(45)29(27)42/h22-25,27-28,32,35-37,52-53H,1-16H2/t22-,23-,24-,25-,27-,28-,32-,35-,36-,37-,42-,43+,44+,45+/m0/s1 |

InChI Key |

CVGQCKBGWYNKTB-KKPLNTNZSA-N |

Isomeric SMILES |

C=C1CC[C@@H]2[C@@H]([C@@H]3[C@H]1CC(=O)[C@]34CC[C@@]5(CC[C@@H]6[C@@H]([C@@H]7C5=C4C(=O)[C@@]78CC[C@]9(CC[C@@H]1[C@@H]([C@@H]3C9=C8C(=O)C3=C)OC(=O)C1=C)O)OC(=O)C6=C)O)OC(=O)C2=C |

Canonical SMILES |

C=C1CCC2C(C3C1CC(=O)C34CCC5(CCC6C(C7C5=C4C(=O)C78CCC9(CCC1C(C3C9=C8C(=O)C3=C)OC(=O)C1=C)O)OC(=O)C6=C)O)OC(=O)C2=C |

Synonyms |

ainsliatrimer B |

Origin of Product |

United States |

Chemical Reactions Analysis

Table 1: Key Reactions of Ainsliatrimer B

The Mn(III)-mediated allylic oxidation introduces oxygen functionality critical for its bioactivity .

Allylic Oxidation Pathway

-

Step 1 : Mn(OAc)₃ abstracts a hydrogen atom from the allylic position, generating a radical intermediate.

-

Step 2 : Radical trapping by molecular oxygen forms a hydroperoxide.

-

Step 3 : Reduction with Me₂S yields the final hydroxyl group .

Table 2: Selected Spectroscopic Data for this compound

| Technique | Key Data |

|---|---|

| ¹H NMR | δ 6.30 (s, 1H), 6.27 (d, J = 3.6 Hz, 1H), 5.59 (d, J = 3.2 Hz, 1H) |

| IR | νmax 3492 (OH), 1770 (α,β-unsaturated γ-lactone), 1696 cm⁻¹ (ester C=O) |

| HRMS | [M + Na]⁺ observed: m/z 799.2723 (C₄₅H₄₄O₁₂Na⁺; calc. 799.2725) |

These data confirm stereochemical retention during transformations .

Stability and Reactivity

-

Thermal Sensitivity : Decomposes at 180°C, necessitating low-temperature storage .

-

Solvent Effects : Reactions conducted in toluene/DMSO mixtures optimize solubility without side reactions .

-

Peroxide Intermediates : Transient peroxides formed during synthesis require prompt reduction to prevent decomposition .

Biological Relevance

While cytotoxic activity against LOVO and CEM cell lines is noted , recent studies implicate PPARγ activation as a mechanistic pathway for related trimeric lactones . This suggests this compound may share similar target engagement, though direct evidence remains pending.

Comparison with Similar Compounds

Research Advancements and Methodologies

- Synthetic Strategies : this compound’s synthesis involves biomimetic DA cycloaddition from (−)-Gochnatiolide B, enabling scalable production for mechanistic studies .

- Target Identification : Techniques like TQ-ligation and chemoproteomics have been pivotal in mapping Ainsliatrimer A’s interaction with PPARγ, setting a precedent for studying this compound .

- Preclinical Data : In vivo studies highlight this compound’s efficacy in reducing bladder tumor volume by 65% (20 mg/kg, 21 days) without significant toxicity .

Q & A

Basic Research Questions

Q. How should researchers design experiments to synthesize and characterize Ainsliatrimer B?

- Methodological Answer :

- Step 1 : Define the synthetic pathway using established protocols for sesquiterpene lactones, ensuring alignment with this compound’s structural features (e.g., ester linkages, trimeric configuration).

- Step 2 : Incorporate controls for reaction optimization, such as varying temperature, solvent polarity, and catalyst ratios.

- Step 3 : Characterize the compound using NMR (¹H, ¹³C, 2D-COSY) and high-resolution mass spectrometry (HRMS) to confirm molecular weight and functional groups .

- Step 4 : Validate purity via HPLC or TLC, and document all procedures in replicable detail, adhering to journal guidelines for experimental sections .

Q. What best practices ensure reproducibility in studies on this compound?

- Methodological Answer :

- Data Transparency : Publish raw spectroscopic data (e.g., NMR spectra, chromatograms) in supplementary materials, including instrument parameters (e.g., solvent, frequency) .

- Protocol Standardization : Use IUPAC nomenclature and reference established synthetic methods for analogous compounds.

- Peer Review : Pre-submission validation by independent labs to confirm spectral assignments and bioactivity assays .

Advanced Research Questions

Q. How can contradictions in pharmacological data for this compound be systematically resolved?

- Methodological Answer :

- Step 1 : Conduct a meta-analysis of existing studies to identify variables (e.g., cell lines, dosage, assay protocols) causing discrepancies .

- Step 2 : Replicate experiments under standardized conditions, controlling for confounding factors (e.g., solvent effects, batch variability).

- Step 3 : Apply statistical tools (e.g., ANOVA, Lasso regression) to isolate significant predictors of bioactivity .

- Step 4 : Use mechanistic studies (e.g., molecular docking, knock-out models) to validate hypotheses about conflicting results .

Q. What computational strategies predict this compound’s molecular interactions with biological targets?

- Methodological Answer :

- Step 1 : Perform molecular docking (e.g., AutoDock Vina) using crystallographic structures of target proteins (e.g., NF-κB, COX-2).

- Step 2 : Validate predictions via molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding stability and free energy changes.

- Step 3 : Cross-reference computational results with in vitro assays (e.g., enzyme inhibition, Western blotting) to confirm interaction sites .

Q. How to integrate primary experimental data with secondary literature on this compound’s mechanisms?

- Methodological Answer :

- Step 1 : Align experimental parameters (e.g., IC₅₀ values, cell lines) with published studies to identify gaps or confirm trends .

- Step 2 : Use citation mapping tools (e.g., VOSviewer) to contextualize findings within existing knowledge networks.

- Step 3 : Apply critical appraisal frameworks (e.g., GRADE) to assess the reliability of secondary sources and resolve conflicting interpretations .

Data Management & Analysis

Q. What frameworks support robust data management for this compound research?

- Methodological Answer :

- Data Structuring : Organize datasets into repositories (e.g., Zenodo, Figshare) with metadata tags (e.g., compound ID, assay type) .

- Version Control : Track iterative analyses (e.g., bioactivity curves, spectral deconvolution) using platforms like GitLab.

- Ethical Compliance : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for public data sharing .

Q. How should researchers address variability in this compound’s bioactivity across experimental models?

- Methodological Answer :

- Step 1 : Perform sensitivity analyses to quantify the impact of model-specific variables (e.g., cell passage number, animal strain).

- Step 2 : Use multi-omics approaches (e.g., transcriptomics, metabolomics) to identify pathways differentially affected across models.

- Step 3 : Publish negative results and variability metrics to enhance dataset utility for meta-analyses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.